molecular formula C29H22ClNO5 B339358 2-(4-chlorophenyl)-2-oxoethyl 2'-[(4-methoxyphenyl)carbamoyl]biphenyl-2-carboxylate

2-(4-chlorophenyl)-2-oxoethyl 2'-[(4-methoxyphenyl)carbamoyl]biphenyl-2-carboxylate

Cat. No.: B339358
M. Wt: 499.9 g/mol
InChI Key: XDQDNBXPABISGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyanilino group, and a biphenyl carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid
  • 2,4-Dimethylmethcathinone
  • 2,4-Dimethylethcathinone

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H22ClNO5

Molecular Weight

499.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[2-[(4-methoxyphenyl)carbamoyl]phenyl]benzoate

InChI

InChI=1S/C29H22ClNO5/c1-35-22-16-14-21(15-17-22)31-28(33)25-8-4-2-6-23(25)24-7-3-5-9-26(24)29(34)36-18-27(32)19-10-12-20(30)13-11-19/h2-17H,18H2,1H3,(H,31,33)

InChI Key

XDQDNBXPABISGH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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